1-(4-Fluorobenzoyl)piperidin-4-one

Process Chemistry Solid-State Characterization Purification

Researchers synthesizing 5-HT2A ligands often face low yields and solubility issues with non-fluorinated analogs. 1-(4-Fluorobenzoyl)piperidin-4-one (CAS 866144-28-7) directly addresses these challenges. - Superior solubility (XLogP 0.9 vs. 1.43 for benzoyl analog) reduces co-solvent needs in automated systems and biological assays. - Elevated melting point (96-102 °C) minimizes losses during filtration/drying, improving multi-step synthetic robustness. - Patented scaffold (EP0699197, FR2641278B1) enables novel CNS therapeutic candidates within existing IP space.

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS No. 866144-28-7
Cat. No. B1336085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzoyl)piperidin-4-one
CAS866144-28-7
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H12FNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2
InChIKeyJBHMGVTZNXWWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzoyl)piperidin-4-one: Technical Baseline and Procurement


1-(4-Fluorobenzoyl)piperidin-4-one (C12H12FNO2, MW 221.23) is an N-acyl-4-piperidinone derivative featuring a 4-fluorobenzoyl substituent. It exists as a solid at ambient temperature and is classified as a heterocyclic building block. The compound's molecular architecture incorporates a piperidin-4-one core, a key scaffold in medicinal chemistry, and a 4-fluorophenyl moiety, a privileged substructure known for modulating pharmacokinetic properties . Its primary documented use is as a synthetic intermediate in the preparation of pharmacologically active molecules, particularly those targeting neurological and psychiatric disorders [1].

Workflow Heterocyclic building block for CNS-targeted ligand synthesis
Selection 4-fluorobenzoyl-piperidine scaffold with reported 5-HT2A pharmacophore relevance
Procurement Commercially available at high reported purity; solid form supports handling

Why 1-(4-Fluorobenzoyl)piperidin-4-one Cannot Be Replaced by Analogs


The 4-fluorobenzoyl group imparts distinct physicochemical and electronic properties to the piperidin-4-one core that are not replicated by unsubstituted benzoyl or alternative halogen (Cl, Br) analogs. These differences manifest in measurable parameters such as melting point, lipophilicity (XLogP), and intermolecular interaction potential, all of which directly impact handling, purification, and downstream reactivity in multi-step syntheses [1]. Furthermore, the 4-fluorobenzoylpiperidine motif is a validated pharmacophore for serotonin 5-HT2A receptor engagement, a feature not present in the unsubstituted benzoyl series [2]. Consequently, substituting a chloro or bromo analog for the fluoro derivative will alter reaction outcomes, purification protocols, and biological screening results.

Risk
4-Fluorobenzoyl substitution may impart distinct electronic and steric properties compared to H, Cl, or Br analogs.
Unsubstituted benzoyl or 4-chloro/bromo analogs may alter reactivity, purification behavior, and biological assay outcomes.
Risk
Fluorobenzoylpiperidine motif is reported as a pharmacophore for 5-HT2A receptor engagement.
Non-fluorinated benzoyl series lacks this reported CNS receptor recognition feature and may shift screening results.

1-(4-Fluorobenzoyl)piperidin-4-one: Quantitative Differentiation vs. Analogs


Elevated Melting Point for Improved Handling and Purification

The melting point of 1-(4-Fluorobenzoyl)piperidin-4-one is reported as 96–102 °C, which is significantly higher than that of the unsubstituted benzoyl analog (52–57 °C) and the 4-chloro analog (~61 °C) . This elevated melting point facilitates easier isolation and purification via recrystallization, reducing handling losses during solid-phase synthesis steps.

Melting point
Data to verify
Reported 96–102 °C vs. 52–57 °C (benzoyl) and 61–63 °C (chloro)
Higher reported melting point may support recrystallization and reduce handling losses.
Values derived from technical datasheets; verify under intended conditions.
Process Chemistry Solid-State Characterization Purification

Reduced Lipophilicity Enhances Aqueous Compatibility

The computed XLogP of 1-(4-Fluorobenzoyl)piperidin-4-one is 0.9, which is substantially lower than that of 1-benzoylpiperidin-4-one (1.43) and the 4-bromo analog (1.53) [1][2]. This reduction in lipophilicity enhances aqueous solubility and may improve membrane permeability profiles, a critical factor when the compound is used as an intermediate for CNS-targeted agents.

Lipophilicity
Data to verify
XLogP 0.9 vs. 1.43 (benzoyl) and 1.53 (bromo)
Lower computed lipophilicity may indicate improved aqueous compatibility for biological assays.
In silico prediction; experimental LogP may differ.
Medicinal Chemistry Lipophilicity ADME

High-Purity Commercial Availability Reduces Purification Burden

1-(4-Fluorobenzoyl)piperidin-4-one is commercially available from reputable vendors at purities of ≥99% (ChemImpex) and 98% (AKSci), whereas the 4-bromo analog is typically offered at 97% and the 4-methyl analog at 95% . The higher baseline purity minimizes the need for in-house purification prior to use in sensitive reactions, such as those involving palladium-catalyzed couplings or organometallic reagents.

Commercial purity
Data to verify
Reported ≥99% (vendor A) vs. 97% (bromo) and 95% (methyl)
Higher reported purity may reduce need for in-house purification prior to sensitive reactions.
Based on vendor CoA specifications; independent verification recommended.
Synthetic Chemistry Quality Control Process Development

5-HT2A Antagonist Scaffold Precursor for CNS Drug Discovery

The 4-fluorobenzoylpiperidine moiety, of which 1-(4-Fluorobenzoyl)piperidin-4-one is a direct ketone-bearing precursor, is a key pharmacophore in potent 5-HT2A receptor antagonists. Structural analogs such as 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone (Compound 10b) demonstrate nanomolar affinity (Ki values in the 1–10 nM range) for 5-HT2A receptors and exhibit superior potency to the reference antagonist ketanserin in behavioral assays (wet dog shake test) [1][2]. The 4-fluorobenzoyl group contributes to both binding affinity and central action, a property not documented for the unsubstituted benzoyl or 4-methylbenzoyl series.

5-HT2A affinity
Class-level inference
Derivatives reported Ki 1–10 nM; comparator ketanserin Ki 3.5 nM
Reported class-level affinity may support CNS 5-HT2A ligand development.
Activity attributed to downstream derivatives, not the ketone intermediate itself.
Neuroscience GPCR Pharmacology Drug Discovery

Patent-Documented Intermediate for Psychosis Therapeutics

The 4-fluorobenzoylpiperidine scaffold, accessible via ketone-functionalized intermediates like 1-(4-Fluorobenzoyl)piperidin-4-one, is explicitly claimed in granted patents for the preparation of compounds for treating psychosis and schizophrenia [1][2]. Specifically, EP0699197 and related patents describe 4-p-fluorobenzoyl-1-piperidinyl-propoxy-chromen-4-one derivatives, which rely on the 4-fluorobenzoylpiperidine substructure for therapeutic activity. This patent estate provides a clear roadmap for using the fluoro-substituted intermediate in the synthesis of clinically relevant molecules, a strategic advantage over non-fluorinated analogs that lack similar patent validation.

Patent linkage
Class-level inference
Substructure cited in EP0699197 and FR2641278B1 patent families
Reported patent presence may inform IP landscape and synthetic route prioritization.
Patent claims cover final compounds; intermediate use requires independent legal review.
Pharmaceutical Patent Analysis Process Research CNS Therapeutics

1-(4-Fluorobenzoyl)piperidin-4-one: Application Scenarios


Synthesis of 5-HT2A Receptor Antagonist Leads for CNS Drug Discovery

The compound's elevated melting point (96–102 °C) and high commercial purity (≥99%) facilitate its use as a stable, high-quality building block in the construction of 5-HT2A receptor ligands . Its direct structural relationship to potent 5-HT2A antagonists (Ki = 1–10 nM) and patented antipsychotic agents provides a clear synthetic trajectory for neuroscience research programs [1][2].

Aqueous-Compatible Stocks for Parallel Medicinal Chemistry

With an XLogP of 0.9—significantly lower than the benzoyl (1.43) and bromo (1.53) analogs—the fluoro derivative offers improved aqueous solubility [3]. This property reduces the need for organic co-solvents in automated liquid-handling systems and biological assays, making it a preferred intermediate for high-throughput medicinal chemistry campaigns.

High-Yield Solid-Phase Synthesis and Recrystallization Workflows

The substantially higher melting point (96–102 °C) compared to non-fluorinated analogs (52–63 °C) minimizes product losses during filtration and drying . This characteristic is especially valuable in multi-step syntheses where intermediate purification is required, enhancing overall yield and process robustness.

Patent-Enabled Pharmaceutical Process Development

The compound's substructure is explicitly claimed in patent families for CNS therapeutics (e.g., EP0699197, FR2641278B1) [4][5]. Researchers and process chemists can utilize this intermediate to prepare novel derivatives within the scope of existing intellectual property, supporting freedom-to-operate assessments and expediting preclinical development.

Application
Selection Property
Validation Focus
CNS 5-HT2A antagonist lead synthesis
Fluorobenzoylpiperidine scaffold with reported pharmacophore relevance
Receptor binding assay context and downstream derivative profiling
Aqueous-compatible parallel chemistry
Lower lipophilicity profile relative to non-fluorinated analogs
Aqueous solubility and assay compatibility testing
Solid-phase synthesis and recrystallization workflows
Higher reported melting point may facilitate isolation
Recrystallization yield and purity verification
Patent-informed process research
Documented substructure in CNS patent families
IP landscape and freedom-to-operate analysis

Technical Documentation Hub

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42 linked technical documents
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